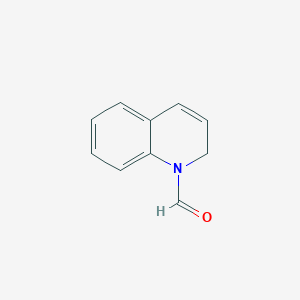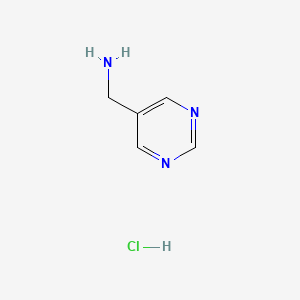
Pyrimidin-5-ylmethanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrimidin-5-ylmethanamine hydrochloride is a chemical compound with the molecular formula C5H8ClN3. It is a derivative of pyrimidine, an important electron-rich aromatic heterocycle. Pyrimidine is a critical component of DNA and RNA, making it a fundamental building block in biological systems . This compound is used in various scientific research applications due to its unique chemical properties and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyrimidin-5-ylmethanamine hydrochloride typically involves the reaction of pyrimidine derivatives with methanamine under controlled conditions. One common method includes the use of a three-component coupling reaction involving functionalized enamines, triethyl orthoformate, and ammonium acetate . Another method involves the reduction of 5-chloro-6-methoxycarbonyl uracil to obtain 5-chloro-6-hydroxymethyl uracil, followed by further reactions to produce the desired compound .
Industrial Production Methods: Industrial production of this compound often employs scalable and environmentally friendly methods. These methods include the use of metal-free conditions and mild reaction environments to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Pyrimidin-5-ylmethanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the functional groups attached to the pyrimidine ring.
Substitution: The compound can undergo substitution reactions, where functional groups on the pyrimidine ring are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while reduction can produce various hydroxylated derivatives .
Scientific Research Applications
Pyrimidin-5-ylmethanamine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its role in DNA and RNA synthesis and repair mechanisms.
Medicine: Pyrimidine derivatives, including this compound, are explored for their potential therapeutic applications, such as anticancer, antiviral, and antimicrobial agents
Mechanism of Action
The mechanism of action of pyrimidin-5-ylmethanamine hydrochloride involves its interaction with various molecular targets and pathways. As a pyrimidine derivative, it can integrate into nucleic acids, affecting DNA and RNA synthesis. This integration can disrupt normal cellular processes, leading to potential therapeutic effects, such as inhibiting the proliferation of cancer cells .
Comparison with Similar Compounds
Pyrimidin-5-ylmethanamine hydrochloride can be compared with other similar compounds, such as:
5-Amino-pyrazoles: These compounds are also used in the synthesis of heterocyclic scaffolds and have applications in medicinal chemistry.
1,2,4-Triazole Derivatives: These compounds are known for their biological activities and are used in the development of pharmaceuticals.
Uniqueness: this compound is unique due to its specific structure and the presence of the pyrimidine ring, which is a critical component of nucleic acids. This uniqueness allows it to interact with biological systems in ways that other compounds may not, making it a valuable tool in scientific research and drug development .
Properties
Molecular Formula |
C5H8ClN3 |
|---|---|
Molecular Weight |
145.59 g/mol |
IUPAC Name |
pyrimidin-5-ylmethanamine;hydrochloride |
InChI |
InChI=1S/C5H7N3.ClH/c6-1-5-2-7-4-8-3-5;/h2-4H,1,6H2;1H |
InChI Key |
DPFXWPRNKRJQCQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC=N1)CN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


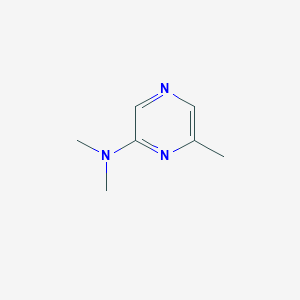
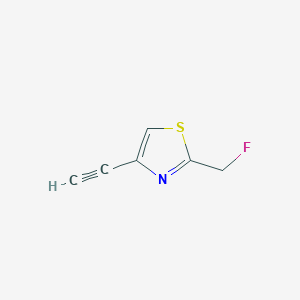

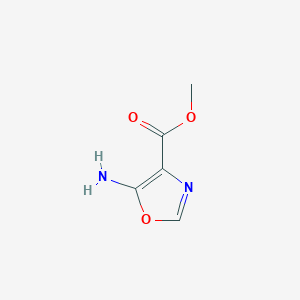
![Imidazo[1,5-a]pyridine-8-carbonitrile](/img/structure/B11922665.png)

![1H-Pyrazolo[3,4-b]pyridine-4-carbaldehyde](/img/structure/B11922677.png)
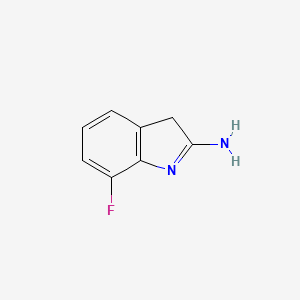



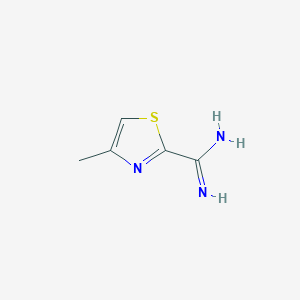
![1,4-dimethyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11922731.png)
